REACTION_CXSMILES
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[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4][NH2:5].[Br:10][C:11]1[CH:19]=[CH:18][C:14]([C:15](Cl)=[O:16])=[CH:13][CH:12]=1.C(N(CC)CC)C>C1COCC1>[Br:10][C:11]1[CH:19]=[CH:18][C:14]([C:15]([NH:5][CH2:4][C:3]2[CH:6]=[CH:7][CH:8]=[CH:9][C:2]=2[Cl:1])=[O:16])=[CH:13][CH:12]=1
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Name
|
|
Quantity
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2.42 mL
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Type
|
reactant
|
Smiles
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ClC1=C(CN)C=CC=C1
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Name
|
|
Quantity
|
4.39 g
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Type
|
reactant
|
Smiles
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BrC1=CC=C(C(=O)Cl)C=C1
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Name
|
|
Quantity
|
80 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
20 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
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2.93 mL
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Type
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reactant
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Smiles
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C(C)N(CC)CC
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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After 12 h the resulting mixture was filtered
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Duration
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12 h
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Type
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WASH
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Details
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the solids rinsed with EtOAc
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Type
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ADDITION
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Details
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The combined filtrates were diluted with EtOAc (100 mL)
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Type
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WASH
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Details
|
washed with 1N HCl
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (anhyd Na2SO4)
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Type
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CONCENTRATION
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Details
|
concentrated
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Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C(=O)NCC2=C(C=CC=C2)Cl)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.36 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |